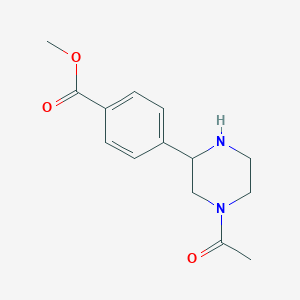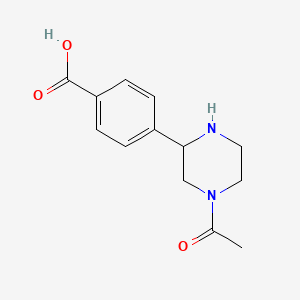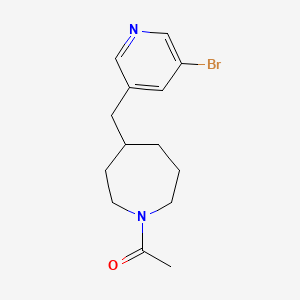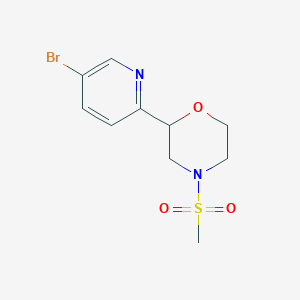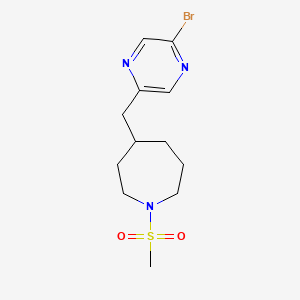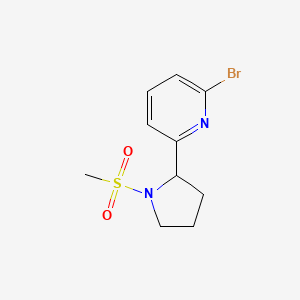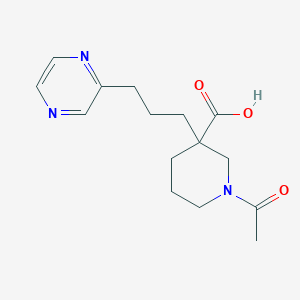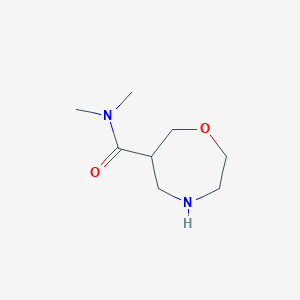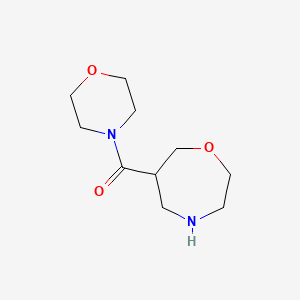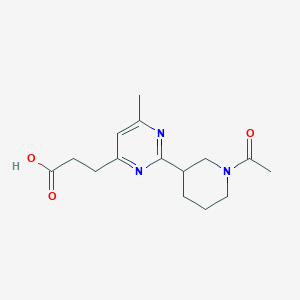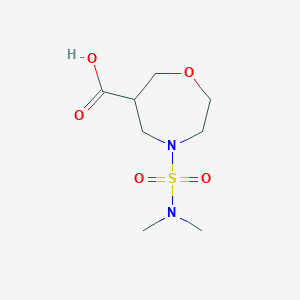
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Übersicht
Beschreibung
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid (DMSO-6-COOH) is an organic compound belonging to the family of oxazepanes. It is a colorless, odorless and non-toxic molecule that is widely used in various scientific research applications. DMSO-6-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid is widely used in scientific research applications. It is used as a solvent in organic synthesis and as a reagent in the synthesis of other compounds. It is also used in the synthesis of polymers and in the production of pharmaceuticals. Additionally, it is used in the production of dyes and in the synthesis of polymers. Furthermore, it is used in the production of polymers for medical applications.
Wirkmechanismus
The mechanism of action of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of polysaccharides, proteins, and other macromolecules. Additionally, it is believed to act as a chelating agent, which means it binds to certain metals, such as iron and zinc, and prevents them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid are not well understood. However, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Furthermore, it has been shown to have neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid in lab experiments include its low toxicity, its low cost, its low volatility, and its ability to dissolve many organic compounds. Additionally, it is a non-flammable and non-explosive compound, making it safe to use in the lab. However, there are some limitations to using 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid in lab experiments. For example, it can react with certain metals, such as iron and zinc, which can interfere with the results of the experiment. Additionally, it can react with certain organic compounds, which can also interfere with the results of the experiment.
Zukünftige Richtungen
The future directions for 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid research include further exploration of its anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, further research could be done to explore its potential applications in the treatment of various diseases and conditions. Furthermore, further research could be done to explore its potential applications in the production of pharmaceuticals and other products. Finally, further research could be done to explore its potential applications in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9(2)16(13,14)10-3-4-15-6-7(5-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCAYVGHYJXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




